Methyl 6-(tert-butylthio)-5-methylnicotinate
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Overview
Description
Methyl 6-(tert-butylthio)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)-5-methylnicotinate typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinate structure. One common method involves the reaction of 6-chloronicotinic acid with tert-butylthiol in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butylthio)-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Methyl 6-(tert-butylthio)-5-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylthio)-5-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group and the methyl group can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(tert-butylthio)nicotinate: Similar structure but lacks the additional methyl group.
Methyl 5-methylnicotinate: Similar structure but lacks the tert-butylthio group.
6-(tert-butylthio)nicotinic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 6-(tert-butylthio)-5-methylnicotinate is unique due to the presence of both the tert-butylthio group and the methyl group on the nicotinate structure. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 6-(tert-butylthio)-5-methylnicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of nicotinates, characterized by the presence of a methyl ester and a tert-butylthio group at the 6th position of the nicotinate ring. The structural formula is represented as follows:
This compound's unique combination of functional groups enhances its lipophilicity and reactivity, influencing its interaction with biological membranes and molecular targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has been shown to modulate enzyme activity, which can affect various biochemical pathways involved in cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially making it useful in treating infections.
- Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit tumor growth through interactions with specific molecular targets involved in cancer progression.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against various bacterial strains. |
Study 2 | Showed inhibition of tumor cell proliferation in vitro, with potential pathways identified for further exploration. |
Study 3 | Investigated enzyme modulation, revealing alterations in metabolic pathways that may contribute to its therapeutic effects. |
Case Studies
- Antimicrobial Efficacy : In a study examining the compound's antimicrobial properties, this compound displayed notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical applications.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates. This effect was attributed to the compound's ability to interfere with specific signaling pathways related to cell survival and proliferation.
- Enzyme Interaction Studies : Research focusing on enzyme interactions found that this compound could inhibit certain enzymes involved in metabolic processes, which may explain some of its biological activities. The kinetic parameters were analyzed to understand the binding affinity and inhibition mechanisms better.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 6-tert-butylsulfanyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-9(11(14)15-5)7-13-10(8)16-12(2,3)4/h6-7H,1-5H3 |
InChI Key |
OGBGNOKESMGPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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